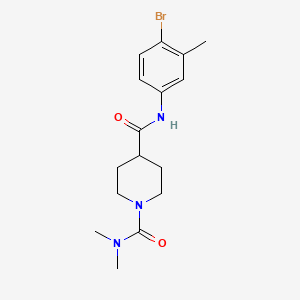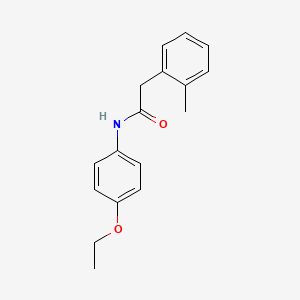![molecular formula C19H27NO6 B5324948 methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate, commonly known as MTPAL, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
MTPAL has been found to have various applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that MTPAL has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
MTPAL has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective effects and can prevent the death of neurons.
作用机制
The mechanism of action of MTPAL is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell growth. MTPAL also appears to activate the p53 pathway, which plays a role in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
MTPAL has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. MTPAL has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of HDAC.
In addition, MTPAL has been found to have neuroprotective effects and can prevent the death of neurons. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using MTPAL in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool in studying these pathways.
However, one of the limitations of using MTPAL in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and to design new experiments based on these results.
未来方向
There are several potential future directions for research on MTPAL. One area of interest is in the development of MTPAL-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of the mechanism of action of MTPAL, which could lead to a better understanding of how it works and how it can be used in various fields of research.
Conclusion:
Methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate is a chemical compound that has shown promise in various areas of scientific research. It has anti-cancer properties, neuroprotective effects, and anti-inflammatory properties, among other biochemical and physiological effects. While its mechanism of action is not fully understood, it has potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of MTPAL and to explore new directions for its use in scientific research.
合成方法
MTPAL can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with leucine methyl ester hydrochloride in the presence of a base. This is followed by the addition of acryloyl chloride and a catalyst to form MTPAL.
属性
IUPAC Name |
methyl 4-methyl-2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-12(2)9-14(19(22)26-6)20-17(21)8-7-13-10-15(23-3)18(25-5)16(11-13)24-4/h7-8,10-12,14H,9H2,1-6H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQZRLYRZFZAI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)



![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-quinazolinone](/img/structure/B5324963.png)